molecular formula C18H21N5OS B15281332 6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15281332
M. Wt: 355.5 g/mol
InChI Key: KLLWDLVERMSWOK-JXMROGBWSA-N
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Description

Methyl 4-{2-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl ether is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a triazole ring, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl ether typically involves multiple steps, starting from readily available starting materials

    Formation of Triazole and Thiadiazole Rings: The synthesis begins with the cyclization of appropriate precursors to form the triazole and thiadiazole rings. This step often involves the use of hydrazine derivatives and thiocarbonyl compounds under acidic or basic conditions.

    Introduction of Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate compound.

    Etherification: The final step involves the etherification of the phenolic group with methyl iodide or a similar methylating agent under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 4-{2-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl ether has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-{2-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4-piperidinyl)piperazine: A piperidine derivative with similar structural features.

    1,2,4-Triazole Derivatives: Compounds containing the triazole ring, known for their diverse biological activities.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring, often investigated for their pharmacological properties.

Uniqueness

Methyl 4-{2-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl ether is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H21N5OS/c1-22-11-3-4-14(12-22)17-19-20-18-23(17)21-16(25-18)10-7-13-5-8-15(24-2)9-6-13/h5-10,14H,3-4,11-12H2,1-2H3/b10-7+

InChI Key

KLLWDLVERMSWOK-JXMROGBWSA-N

Isomeric SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)OC

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

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